
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of organoboron compounds. These compounds are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity. The dioxaborolane ring system is known for its role in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in many organic synthetic processes.
Synthesis Analysis
The synthesis of related dioxaborolane compounds has been explored in various studies. For instance, the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides has been reported, indicating the versatility of palladium catalysis in the synthesis of organoboron compounds . Additionally, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane via rhodium-catalyzed hydroboration of allyl phenyl sulfone demonstrates the use of hydroboration as a synthetic route for such compounds . These methods highlight the diverse synthetic approaches that can be applied to the synthesis of dioxaborolane derivatives.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined, revealing an orthorhombic space group and specific lattice constants, which provides insight into the three-dimensional arrangement of atoms within the crystal . Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been characterized, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . These studies are crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions. The catalytic properties of related compounds, such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, have been utilized in the amide condensation of sterically demanding carboxylic acids . This indicates the potential of dioxaborolane derivatives to act as catalysts in organic synthesis, enhancing the efficiency of bond-forming reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the compound's reactivity, stability, and solubility. The polymorphism observed in pyrene-2,7-bis(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) demonstrates the structural versatility of these compounds and how it can influence their physical properties . Additionally, the continuous flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane highlights the scalability and practical aspects of producing such compounds .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Application Summary: This compound is an important boric acid derivative used in organic synthesis reactions . It has good biological activity and pharmacological effects and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application: The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results/Outcomes: The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
2. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Application Summary: This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It has a wide range of applications in pharmacy and biology .
- Methods of Application: The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction of the compound for crystallographic and conformational analyses .
- Results/Outcomes: The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
3. Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Application Summary: This compound is a derivative of “4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane” and is used in various organic synthesis reactions .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided in the source .
4. Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Application Summary: This compound is a derivative of “4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane” and is used in various organic synthesis reactions .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided in the source .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQCNKMNNXCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458090 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane | |
CAS RN |
475250-54-5 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

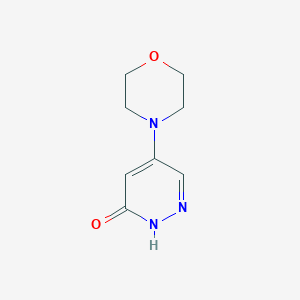
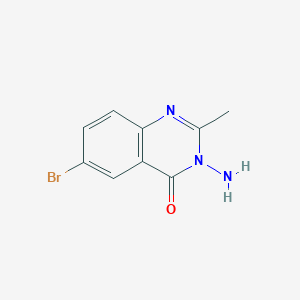
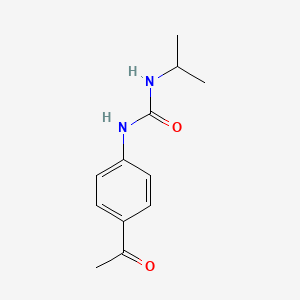
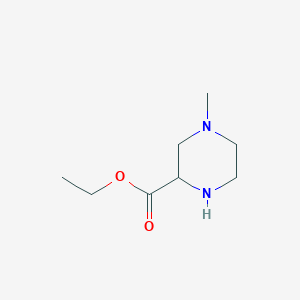
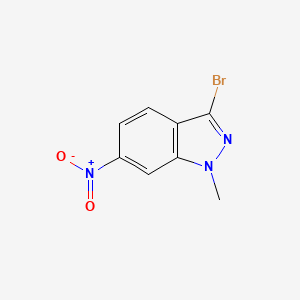
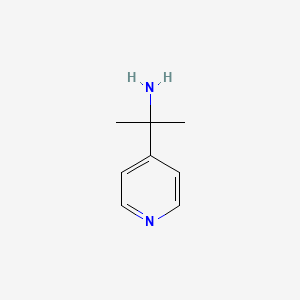
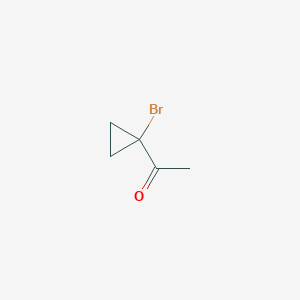
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
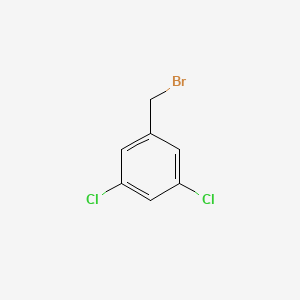
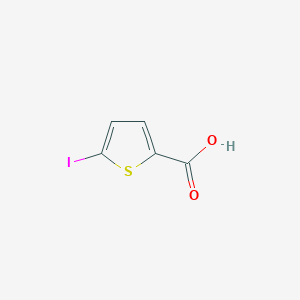
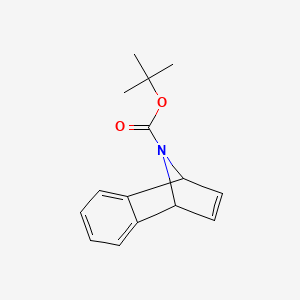
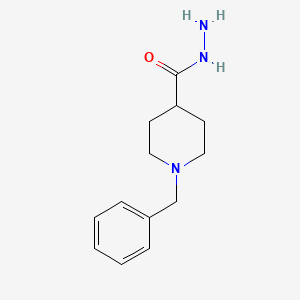
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)